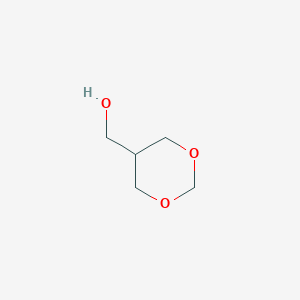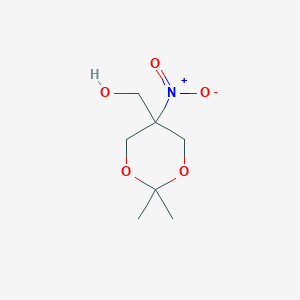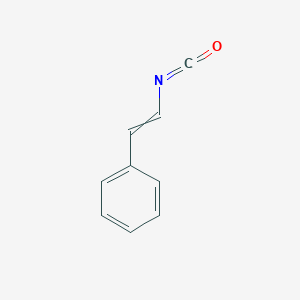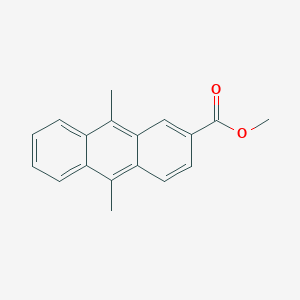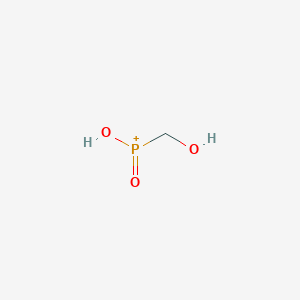
Hydroxymethylphosphinic acid
概要
説明
Hydroxymethylphosphinic acid is a phosphinic acid derivative characterized by the presence of a hydroxymethyl group attached to the phosphorus atom.
準備方法
Synthetic Routes and Reaction Conditions: Hydroxymethylphosphinic acid can be synthesized through the Kabachnik-Fields three-component condensation reaction. This involves the reaction of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine . The reaction conditions typically include the use of an acidic or basic medium to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of phosphinates and phosphonates. This process can be carried out under both acidic and basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .
化学反応の分析
Types of Reactions: Hydroxymethylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions involve replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
科学的研究の応用
Hydroxymethylphosphinic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of hydroxymethylphosphinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the hydrolysis of phosphonates . This inhibition disrupts the enzyme’s activity, leading to various biochemical effects.
類似化合物との比較
Hydroxymethylphosphinic acid can be compared with other similar compounds, such as:
Hydroxymethylphosphonic acid: Both compounds have a hydroxymethyl group, but differ in their oxidation states and reactivity.
Phosphonic acids: These compounds share a similar phosphorus-containing backbone but differ in their functional groups and applications.
Phosphinates: Similar in structure, but phosphinates have different chemical properties and reactivity patterns.
This compound stands out due to its unique combination of a hydroxymethyl group and a phosphinic acid backbone, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
hydroxy-(hydroxymethyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGVLBJMBDEMA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426050 | |
| Record name | hydroxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-44-6 | |
| Record name | hydroxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)

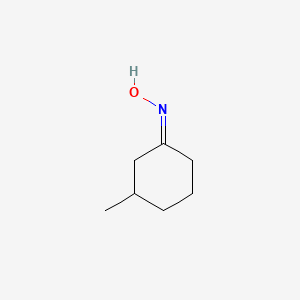


![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
